2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol
Overview
Description
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol is a complex organic compound that features a furo[3,2-b]pyridine core structure with a tert-butyldimethylsilyloxy group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.
Introduction of the tert-butyldimethylsilyloxy group: This step involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Functionalization of the methyl group: The final step involves the attachment of the tert-butyldimethylsilyloxy group to the methyl group on the furo[3,2-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol involves its interaction with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The specific pathways involved depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Shares the tert-butyldimethylsilyloxy group but differs in the core structure.
tert-Butyldimethylsilyloxy-propanol: Another compound with a similar protective group but different functional groups and applications.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(16)8-15-12/h6-8,16H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBHQEAUBNFSDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674090 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-47-0 | |
Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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